molecular formula C19H16N4O2S B2406815 (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881978-08-1

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2406815
CAS No.: 881978-08-1
M. Wt: 364.42
InChI Key: DWKCJBKQZLEAQJ-PKNBQFBNSA-N
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Description

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a styryl group substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the triazole ring.

    Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through a cyclization reaction involving sulfur-containing reagents.

    Styryl Group Introduction: The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.

    Methoxy Group Substitution: Finally, the methoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.

Scientific Research Applications

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazolothiadiazoles and styryl-substituted compounds.

    Triazolothiadiazoles: Compounds with a triazole ring fused to a thiadiazole ring.

    Styryl-Substituted Compounds: Compounds with a styryl group attached to an aromatic ring.

Uniqueness

  • The presence of both the triazolothiadiazole core and the styryl group with methoxy substitutions makes this compound unique compared to other similar compounds. This unique structure contributes to its distinct chemical properties and potential applications in various fields.

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17-22-23-18(20-21-19(23)26-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCJBKQZLEAQJ-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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